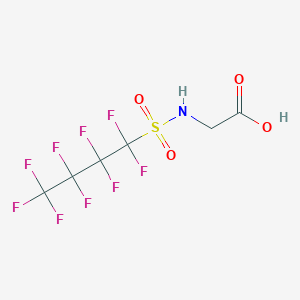
Fbsaa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methyl-n-perfluorobutanesulfonylglycine can be synthesized through the reaction of perfluorobutane sulfonamide with glycine under specific conditions. The reaction typically involves the use of strong acids or bases and may require heating or UV light to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of N-Methyl-n-perfluorobutanesulfonylglycine often involves the use of fluorochemical manufacturing processes. These processes may include the use of perfluorobutane sulfonamidoethanol as a precursor, which undergoes further chemical transformations to yield the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-n-perfluorobutanesulfonylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorobutane sulfonate.
Reduction: Reduction reactions can lead to the formation of different fluorinated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions may require specific conditions such as elevated temperatures, UV light, or the presence of catalysts .
Major Products Formed
The major products formed from these reactions include perfluorobutane sulfonate and various fluorinated derivatives, which have applications in different industrial processes .
Applications De Recherche Scientifique
N-Methyl-n-perfluorobutanesulfonylglycine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of fluorotelomer products.
Biology: Studied for its potential effects on biological systems and its biodegradation pathways.
Medicine: Investigated for its potential use in medical applications, such as drug delivery systems.
Industry: Utilized in the production of water and stain-resistant treatments for paper and textiles
Mécanisme D'action
The mechanism of action of N-Methyl-n-perfluorobutanesulfonylglycine involves its interaction with specific molecular targets and pathways. It can act as a precursor to perfluorobutane sulfonate, which may exert its effects through various biochemical interactions. The compound’s stability and resistance to degradation make it a persistent environmental contaminant, impacting human health and ecosystems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perfluorobutane sulfonamide
- Perfluorobutane sulfonamidoethanol
- Perfluorobutane sulfonamido acetaldehyde
Uniqueness
N-Methyl-n-perfluorobutanesulfonylglycine is unique due to its specific chemical structure and properties, which make it suitable for various industrial applications. Its ability to form stable fluorinated derivatives sets it apart from other similar compounds .
Propriétés
Numéro CAS |
347872-22-4 |
|---|---|
Formule moléculaire |
C4F9SO2NHCH2COOH C6H4F9NO4S |
Poids moléculaire |
357.15 g/mol |
Nom IUPAC |
2-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)acetic acid |
InChI |
InChI=1S/C6H4F9NO4S/c7-3(8,5(11,12)13)4(9,10)6(14,15)21(19,20)16-1-2(17)18/h16H,1H2,(H,17,18) |
Clé InChI |
IIJKOWPVAXZAKE-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B14140618.png)
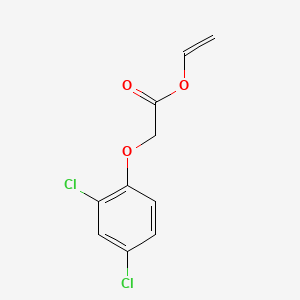
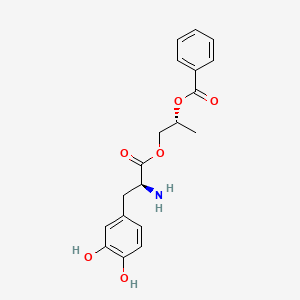
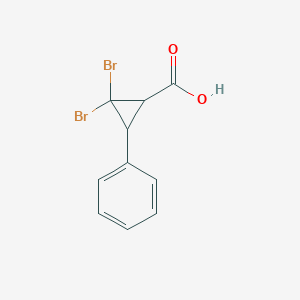
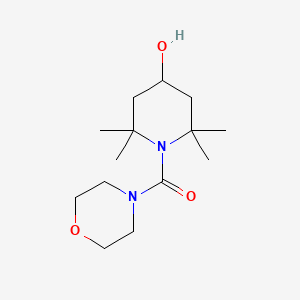
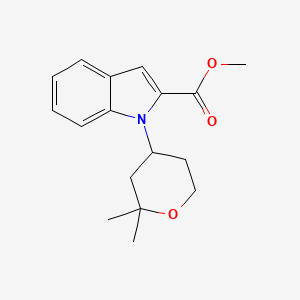
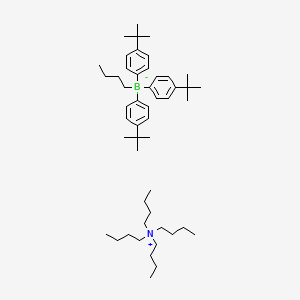

![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14140645.png)


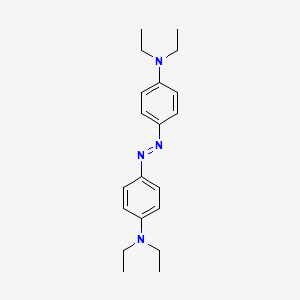
![(Z)-4-(morpholinosulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14140676.png)
![4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14140689.png)
